Cas no 2137141-88-7 ((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine is a chiral amine compound featuring a benzofuran core structure with a stereogenic center at the C-1 position. The presence of the (1R) configuration ensures enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmaceutical research. The 6-methyl substitution on the benzofuran ring enhances stability while maintaining reactivity. This compound is particularly valuable as a building block for the development of bioactive molecules, given its structural rigidity and potential for further functionalization. Its well-defined stereochemistry and modular design make it suitable for use in medicinal chemistry, particularly in the synthesis of receptor-targeting ligands or enzyme inhibitors.
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine structure
2137141-88-7 structure
商品名:(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
CAS番号:2137141-88-7
MF:C14H19NO
メガワット:217.306763887405
CID:5934323
PubChem ID:165461154

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-745369
    • 2137141-88-7
    • (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
    • インチ: 1S/C14H19NO/c1-9(2)6-12(15)14-8-11-5-4-10(3)7-13(11)16-14/h4-5,7-9,12H,6,15H2,1-3H3/t12-/m1/s1
    • InChIKey: XSFONJCRJXHGOH-GFCCVEGCSA-N
    • ほほえんだ: O1C2C=C(C)C=CC=2C=C1[C@@H](CC(C)C)N

計算された属性

  • せいみつぶんしりょう: 217.146664230g/mol
  • どういたいしつりょう: 217.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 39.2Ų

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-745369-0.05g
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
2137141-88-7 95%
0.05g
$2490.0 2024-05-23
Enamine
EN300-745369-0.25g
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
2137141-88-7 95%
0.25g
$2728.0 2024-05-23
Enamine
EN300-745369-0.1g
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
2137141-88-7 95%
0.1g
$2609.0 2024-05-23
Enamine
EN300-745369-1.0g
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
2137141-88-7 95%
1.0g
$2965.0 2024-05-23
Enamine
EN300-745369-10.0g
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
2137141-88-7 95%
10.0g
$12748.0 2024-05-23
Enamine
EN300-745369-5.0g
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
2137141-88-7 95%
5.0g
$8598.0 2024-05-23
Enamine
EN300-745369-2.5g
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
2137141-88-7 95%
2.5g
$5810.0 2024-05-23
Enamine
EN300-745369-0.5g
(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine
2137141-88-7 95%
0.5g
$2847.0 2024-05-23

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine 関連文献

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amineに関する追加情報

(1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine: A Comprehensive Overview

The compound (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine with CAS No. 2137141-88-7 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzofuran moiety with an amino group, making it a potential candidate for various applications in drug discovery and materials science.

Benzofuran derivatives have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of the benzofuran ring in this compound adds to its potential as a bioactive molecule. Recent studies have explored the role of such compounds in modulating cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

The (R)-configuration at the chiral center of this molecule is critical for its stereochemical properties. Stereoisomerism plays a pivotal role in determining the biological activity of many compounds, and this molecule is no exception. The R configuration may influence its interaction with biological targets, such as enzymes or receptors, making it a promising lead compound for drug development.

One of the most intriguing aspects of (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine is its synthetic versatility. Researchers have developed various methods to synthesize this compound, including multi-component reactions and enzymatic catalysis. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is essential for its potential commercial applications.

Recent advancements in computational chemistry have allowed for a deeper understanding of this compound's electronic structure and reactivity. Quantum mechanical calculations have revealed that the benzofuran moiety contributes significantly to the molecule's conjugation system, enhancing its stability and reactivity. This insight has been instrumental in designing new derivatives with improved pharmacokinetic profiles.

In terms of applications, this compound has shown promise in the field of neuroscience. Preclinical studies suggest that it may possess neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Additionally, its ability to modulate neurotransmitter systems could open avenues for treating mood disorders like depression or anxiety.

The 6-methyl substitution on the benzofuran ring introduces additional complexity to this molecule's structure and functionality. This substitution pattern may influence the compound's solubility, permeability, and bioavailability—key factors in drug delivery systems. Researchers are actively exploring how such modifications can be optimized to enhance therapeutic efficacy while minimizing adverse effects.

Another area where this compound has shown potential is in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) or organic photovoltaics (OPVs). The ability to tune its electronic properties through structural modifications could lead to the development of more efficient and cost-effective electronic devices.

From an environmental perspective, understanding the degradation pathways of (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amines is crucial for assessing their ecological impact. Recent studies have investigated its biodegradability under various conditions, providing insights into its persistence in natural environments and guiding strategies for sustainable chemical management.

In conclusion, (1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yL)butan-amines represent a compelling area of research with diverse applications across multiple disciplines. As our understanding of their structure-function relationships continues to grow, so too does their potential to contribute to advancements in medicine, materials science, and beyond.

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